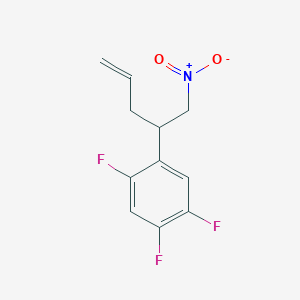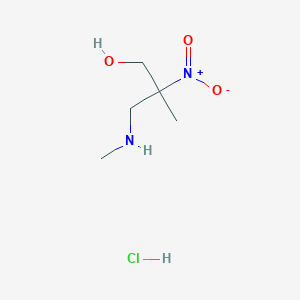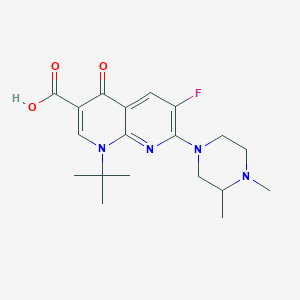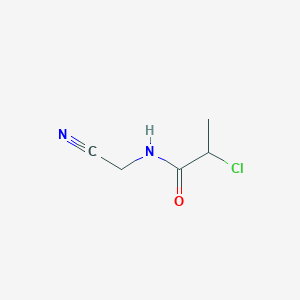![molecular formula C13H17N B8426386 rac-(1R,6R)-3-benzyl-3-azabicyclo[4.1.0]heptane, cis](/img/structure/B8426386.png)
rac-(1R,6R)-3-benzyl-3-azabicyclo[4.1.0]heptane, cis
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-(1R,6R)-3-benzyl-3-azabicyclo[4.1.0]heptane, cis is a bicyclic compound that features a nitrogen atom within its structure. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential applications in drug design. The bicyclic framework provides a rigid structure that can mimic other biologically active molecules, making it a valuable scaffold in the development of new pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,6R)-3-benzyl-3-azabicyclo[4.1.0]heptane, cis typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been studied for its mechanism, scope, and scalability. The reduction process often employs reagents such as lithium aluminum hydride (LiAlH4) to achieve the desired transformation . Another approach involves the use of photocatalytic Minisci-like conditions to introduce various functional groups at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable synthetic routes mentioned above can be adapted for larger-scale production. The use of photocatalytic conditions and readily available starting materials makes these methods suitable for industrial applications.
化学反应分析
Types of Reactions
rac-(1R,6R)-3-benzyl-3-azabicyclo[4.1.0]heptane, cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions often involve reagents like LiAlH4.
Substitution: Substitution reactions can introduce different functional groups at the bridgehead position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: LiAlH4 is commonly employed for reduction reactions.
Substitution: Photocatalytic conditions using N-hydroxyphthalimide esters are effective for introducing various substituents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields amines or alcohols.
科学研究应用
rac-(1R,6R)-3-benzyl-3-azabicyclo[4.1.0]heptane, cis has several applications in scientific research:
Chemistry: The compound is used as a scaffold in the synthesis of new molecules with potential biological activity.
Biology: Its rigid structure makes it a valuable tool for studying molecular interactions and biological pathways.
Industry: The compound’s unique properties are leveraged in the development of new materials and chemical processes.
作用机制
The mechanism by which rac-(1R,6R)-3-benzyl-3-azabicyclo[4.1.0]heptane, cis exerts its effects involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into binding sites of enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
相似化合物的比较
Similar Compounds
3-Azabicyclo[3.1.1]heptane: Another bicyclic compound with similar structural features but different biological properties.
3-Azabicyclo[3.1.0]hexane: A smaller bicyclic compound that also exhibits interesting biological activity.
Uniqueness
rac-(1R,6R)-3-benzyl-3-azabicyclo[4.1.0]heptane, cis is unique due to its specific bicyclic structure, which provides a rigid framework that can mimic other biologically active molecules. This makes it particularly valuable in drug design, where structural rigidity is often crucial for effective binding to molecular targets.
属性
分子式 |
C13H17N |
|---|---|
分子量 |
187.28 g/mol |
IUPAC 名称 |
3-benzyl-3-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C13H17N/c1-2-4-11(5-3-1)9-14-7-6-12-8-13(12)10-14/h1-5,12-13H,6-10H2 |
InChI 键 |
AWRVRPHELFNBNU-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC2C1C2)CC3=CC=CC=C3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Fluoro-1-[(4-methoxyphenyl)aminosulfonyl]-3-nitrobenzene](/img/structure/B8426305.png)
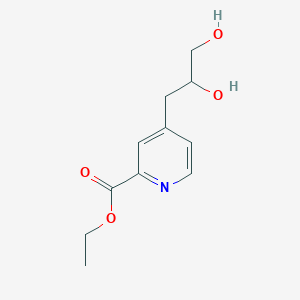
![1-Azaspiro[5.5]undecan-5-one](/img/structure/B8426322.png)
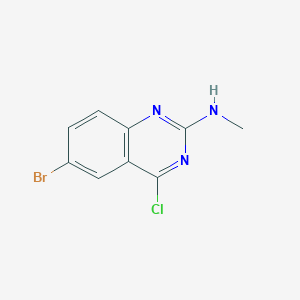
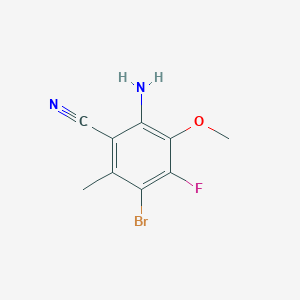
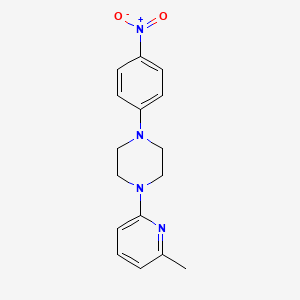
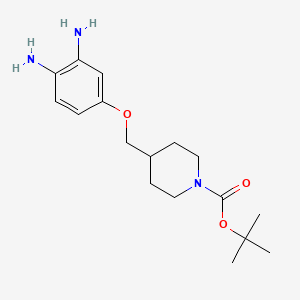
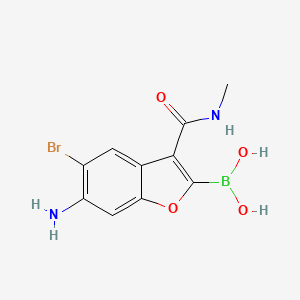
![4-(1,3-Dioxan-2-yl)-3-[(2-hydroxyethyl)sulfanyl]benzonitrile](/img/structure/B8426353.png)
